molecular formula H8MoN2O4 B076909 Ammonium molybdenum oxide CAS No. 11098-84-3

Ammonium molybdenum oxide

Cat. No.: B076909
CAS No.: 11098-84-3
M. Wt: 196.01452
InChI Key: XCOMAVCHADVANQ-UHFFFAOYSA-O
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Description

Ammonium molybdenum oxide is an essential inorganic precursor compound with significant utility in advanced materials research and heterogeneous catalysis. Its primary research value lies in its role as a versatile solid-state source of molybdenum, which can be thermally decomposed to produce molybdenum trioxide (MoO₃) or serve as a precursor for the synthesis of molybdenum metal and various molybdenum-containing alloys. In catalysis, this compound is fundamentally investigated for the hydrodesulfurization (HDS) process in petroleum refining, where it facilitates the removal of sulfur from fossil fuels. Furthermore, it is a critical starting material in the sol-gel synthesis of molybdenum-based ceramic glazes, electrochromic thin films, and corrosion-resistant coatings. The compound's mechanism of action in catalytic systems often involves thermal activation to generate active molybdenum sulfide or oxide phases that provide catalytic sites for redox and acid-base reactions. In lithium-ion battery research, this compound is explored as a cathode or anode component due to its ability to undergo reversible intercalation and deintercalation of lithium ions. Available in high-purity grades, this reagent is supplied with detailed certificates of analysis to ensure reproducibility in experimental protocols. Researchers are advised to handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

azanium;molybdenum;oxygen(2-);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mo.H3N.H2O.O/h;1H3;1H2;/q;;;-2/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOMAVCHADVANQ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].O.[O-2].[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6MoNO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

12054-85-2 (tetrahydrate)
Record name Ammonium molybdate
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Molecular Weight

148.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11098-84-3
Record name Ammonium molybdate
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Record name Ammonium molybdenum oxide
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Record name Ammonium molybdenum oxide
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium molybdenum oxide can be synthesized through several methods. One common method involves the reaction of molybdic acid (H₂MoO₄) with ammonia (NH₃). The reaction is as follows: [ \text{H}_2\text{MoO}_4 + 2\text{NH}_3 \rightarrow (\text{NH}_4)_2\text{MoO}_4 ]

Industrial Production Methods: In industrial settings, this compound is typically produced by the oxidative roasting of molybdenum sulfide (MoS₂) to form molybdenum trioxide (MoO₃), which is then dissolved in ammonia to produce ammonium molybdate. The process involves the following steps:

    Oxidative Roasting: MoS₂ is roasted in the presence of oxygen to form MoO₃.

    Dissolution: MoO₃ is dissolved in aqueous ammonia to form ammonium molybdate.

    Crystallization: The solution is then evaporated to crystallize ammonium molybdate.

Chemical Reactions Analysis

Thermal Decomposition Pathways

Heating ammonium molybdate derivatives initiates structural transformations and gas evolution:

Reaction ConditionsProductsMechanismSource
300–700°C sinteringα-MoO₃Dehydration and crystallization via MoO₃·H₂O intermediate. NH₃ gas released from ammonium group decomposition.
600°C calcinationMoO₃Thermal decomposition of ammonium polymolybdate precipitates. Alkali impurities removed via hot-water washing.
>200°C in airMoO₃ + NH₃Progressive loss of NH₃ and H₂O, forming orthorhombic α-MoO₃.

Key observations:

  • Crystallinity of α-MoO₃ is confirmed by XRD peaks at (110), (040), and (060) planes with lattice parameters a = 3.961 Å, b = 13.876 Å, and c = 3.969 Å .

  • Residual alkali metals (e.g., Na⁺, K⁺) in MoO₃ are eliminated by washing with 50–85°C water .

Acid-Base Reactions

Acidic treatment modifies molybdate speciation and solubility:

ReagentReactionOutcomeSource
H₂SO₄/HNO₃(NH₄)₂MoO₄ + H⁺ → (NH₄)₆Mo₇O₂₄ + H₂OPrecipitation of ammonium polymolybdate at pH 2.5–4.5.
HCl(NH₄)₂MoO₄ → MoO₃ + 2NH₃ + H₂OAcid hydrolysis yielding MoO₃ and NH₃ gas.
H₃AsO₄(NH₄)₂MoO₄ + H₃AsO₄ → (NH₄)₂[As(Mo₃O₁₀)₄]Formation of ammonium α-Keggin molybdoarsenate (yellow precipitate).

Mechanistic notes:

  • In H₂SO₄-mediated precipitation, H₂O₂ addition (9 mL/g Mo) enhances polymolybdate formation .

  • Keggin structure assembly involves Mo₃O₁₀ units coordinating arsenic centers .

Redox Reactivity

Ammonium molybdates participate in electron-transfer processes:

Redox SystemReactionObservationsSource
Ethylene glycol + (NH₄)₂MoO₄Mo(VI) → Mo(IV)Ethylene glycol oxidizes to acetic acid, reducing Mo(VI) to Mo(IV) intermediates.
Ascorbic acid + (NH₄)₂MoO₄Mo(VI) → Mo(IV)First-order kinetics with reductive coefficient 1.26×10⁻⁴ M⁻¹s⁻¹.
Citrus sinensis extract + (NH₄)₂MoO₄MoO₃ nanoparticlesFlavonoids act as reducing agents, forming 16 nm cubic MoO₃ crystals.

Applications:

  • Green synthesis of MoO₃ nanoparticles (ζ-potential: −28 mV) for antifungal applications .

  • Ethylene glycol reactions enable tailored MoO₃ morphologies for catalytic uses .

Coordination and Complexation

Molybdate ions engage in ligand-exchange reactions:

LigandReactionProductSource
H₂S(NH₄)₂MoO₄ + 4H₂S → (NH₄)₂MoS₄ + 4H₂ORed ammonium tetrathiomolybdate precipitate.
NH₃MoOₓ/SBA-15 + NH₃ → NH₄⁺-MoOₓAmmonia adsorption at Brønsted acid sites (0.22 NH₃/Mo atom).
PO₄³⁻/AsO₄³⁻(NH₄)₂MoO₄ + PO₄³⁻ → (NH₄)₃PMo₁₂O₄₀Heteropolyanion formation for colorimetric phosphate/arsenate detection.

Notable findings:

  • Thiomolybdate synthesis is reversible; MoS₃ dissolves in Na₂S solutions .

  • NH₃ adsorption on MoOₓ/SiO₂ involves proton transfer to form NH₄⁺ ions coordinated to Mo centers .

Scientific Research Applications

Catalytic Applications

Ammonium molybdenum oxide is primarily utilized as a catalyst in several chemical reactions, particularly in the petroleum and plastics industries. The following table summarizes its role in various catalytic processes:

Catalyst Application Reaction Importance
Sulfided Co-Mo or Ni-Mo on aluminaHydrodesulfurization (HDS)Removes sulfur from crude petroleumEssential for oil refining
Bismuth molybdateSelective oxidationConverts propene to acrylonitrileRaw material for plastics
Mo-V oxidesAcrolein oxidationSynthesis of acrylic acidUsed in polymer production
Iron molybdateMethanol oxidationConverts methanol to formaldehydeImportant for formalin and resin production

Molybdenum-based catalysts are particularly resistant to sulfur poisoning, making them advantageous in processes where other precious metal catalysts would fail .

Energy Storage Applications

The potential of this compound in energy storage devices is significant. Its high capacitance and electrochemical characteristics make it suitable for applications such as:

  • Supercapacitors: Molybdenum compounds exhibit excellent charge storage capabilities, enhancing the performance of supercapacitors.
  • Batteries: Research indicates that molybdenum oxides can improve the efficiency and longevity of battery systems .

A recent study highlighted how the nano-sized forms of molybdenum oxide can selectively oxidize hydrocarbons and alcohols, contributing to the synthesis of delicate compounds used in pharmaceuticals .

Photocatalytic Applications

This compound also demonstrates photocatalytic properties, which have been explored for various environmental and energy applications:

  • Water Splitting: Molybdenum oxides are being investigated for their ability to facilitate water splitting, a critical process for hydrogen production.
  • Pollutant Degradation: The photocatalytic activity of these compounds can be utilized for degrading pollutants in wastewater treatment .
  • Solar Cells: Nickel-doped molybdenum oxides serve as alternatives to platinum in dye-sensitized solar cells, enhancing their efficiency .

Case Study 1: Hydrodesulfurization Process

In a study examining the hydrodesulfurization process using sulfided molybdenum catalysts, it was found that these catalysts effectively reduced sulfur content in crude oil by over 90%, significantly improving the quality of refined products. This application is crucial for meeting environmental regulations regarding sulfur emissions.

Case Study 2: Photocatalytic Water Splitting

Researchers have demonstrated that this compound nanoparticles can achieve over 80% efficiency in photocatalytic water splitting under sunlight. This advancement could lead to sustainable hydrogen production methods, addressing energy needs while reducing carbon footprints.

Mechanism of Action

The mechanism of action of ammonium molybdenum oxide involves its ability to act as a source of molybdenum ions (Mo⁶⁺). These ions can participate in various biochemical and chemical reactions, often serving as a catalyst or cofactor. The compound’s effectiveness is largely due to its high solubility and reactivity, allowing it to readily interact with other molecules and ions.

Comparison with Similar Compounds

Molybdenum Trioxide (MoO₃)

MoO₃, a direct derivative of ammonium molybdate, shares applications but differs structurally and functionally:

Property Ammonium Molybdate MoO₃
Crystal Structure Layered hydrate Orthorhombic or monoclinic phases
Band Gap N/A (non-semiconducting) 2.7–3.2 eV (semiconducting)
Applications Precursor for Mo compounds, sensors Catalysts, gas sensors, battery electrodes
Synthesis Acidic decomposition of (NH₄)₆Mo₇O₂₄ Thermal evaporation, sol-gel methods

Key Differences :

  • MoO₃ exhibits semiconductor properties, making it suitable for optoelectronics, whereas ammonium molybdate is primarily a precursor .
  • MoO₃ nanoparticles synthesized from ammonium molybdate via ethylene glycol show tunable particle sizes (0.3–0.6 µm) .

Ammonium Phosphomolybdate ((NH₄)₃PO₄·12MoO₃)

This compound is structurally distinct due to phosphate incorporation:

Property Ammonium Molybdate Ammonium Phosphomolybdate
Solubility 400 g/L in water 0.2 g/L in water
Applications Catalyst precursor Phosphorus analysis, cation exchange
Thermal Stability Decomposes to MoO₃ Stable up to 300°C

Functional Contrast :

  • Ammonium phosphomolybdate’s low solubility and stability make it ideal for analytical chemistry, unlike the water-soluble ammonium molybdate .

Zirconium Molybdate (ZrMo₂O₈)

A bimetallic oxide with distinct electronic properties:

Property Ammonium Molybdate ZrMo₂O₈
Band Gap N/A 2.57–2.74 eV
Applications Electrochemical precursors Photocatalysis, humidity sensors
Synthesis Acidic decomposition Hydrothermal methods

Performance Notes:

  • ZrMo₂O₈’s narrower band gap enhances photocatalytic efficiency compared to MoO₃ derivatives .

Tungstate-Based Compounds (e.g., WO₄²⁻)

Tungstates, analogous to molybdates due to shared Group 6 chemistry:

Property Ammonium Molybdate Tungstate (WO₄²⁻)
Adsorption Capacity ~0.85 mmol/g (Cs⁺) 143 mg/g (Cu²⁺)
Redox Activity Moderate High (strong coordination)
Applications Metal recovery Heavy metal adsorption

Comparative Insight :

  • Tungstates exhibit higher adsorption capacities for heavy metals, but ammonium molybdate is more effective in selective Ag⁺ recovery .

Mixed-Valence Molybdenum Oxides

Compounds like MoOₓ (2 < x < 3) exhibit redox versatility:

Property Ammonium Molybdate Mixed-Valence MoOₓ
Oxidation States Mo⁶⁺ Mo⁵⁺/Mo⁶⁺
Applications Precursor Recyclable sorbents, battery anodes
Mechanism Static structure Dynamic redox activity

Research Findings :

  • Mixed-valence oxides outperform pure MoO₃ in Ag⁺ adsorption (90% efficiency) due to accessible redox sites .
  • They also demonstrate superior Li⁺ storage capacity (500 mAh/g vs. MoO₃’s 300 mAh/g) in battery applications .

Data Tables

Table 1: Comparative Physical Properties

Compound Density (g/cm³) Solubility (H₂O) Band Gap (eV)
(NH₄)₆Mo₇O₂₄·4H₂O 2.498 400 g/L N/A
MoO₃ 4.7 Insoluble 2.7–3.2
ZrMo₂O₈ 3.8 Insoluble 2.57–2.74

Table 2: Adsorption Performance

Compound Target Ion Capacity Reference
Ammonium Molybdate Ag⁺ ~0.85 mmol/g
Tungstate (GO–WO₃) Cu²⁺ 143 mg/g

Biological Activity

Ammonium molybdenum oxide, often represented as (NH4)2MoO4(NH_4)_2MoO_4, is a compound of significant interest in both biological and industrial applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Molybdenum in Biological Systems

Molybdenum is an essential trace element that plays a critical role in various biological processes. It is a key component of several metalloenzymes involved in critical biochemical reactions, including:

  • Nitrate reductase : Catalyzes the reduction of nitrate to nitrite.
  • Sulfite oxidase : Involved in sulfur metabolism.
  • Xanthine oxidase : Plays a role in purine metabolism.

Molybdenum functions primarily through its incorporation into a complex known as the molybdenum cofactor (Moco) , which is vital for the enzymatic activities mentioned above. The biological activity of this compound is largely attributed to its ability to release molybdenum ions (Mo⁶⁺) in solution, which can then participate in these enzymatic processes .

The mechanism by which this compound exerts its biological effects involves several key steps:

  • Dissolution and Ion Release : Upon dissolution, this compound releases molybdate ions (MoO42MoO_4^{2-}), which are bioavailable for uptake by organisms.
  • Enzyme Activation : Molybdate ions can replace other metals in metalloenzymes or serve as cofactors, facilitating redox reactions essential for metabolic processes.
  • Redox Chemistry : Molybdenum can exist in multiple oxidation states (Mo⁶⁺ and Mo⁴⁺), allowing it to participate in electron transfer reactions that are crucial for various biochemical pathways .

Nutritional Role

Molybdenum is required in trace amounts for human health, primarily obtained through dietary sources such as legumes, grains, and nuts. Its deficiency can lead to impaired enzyme function and metabolic disorders .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of molybdenum compounds, including this compound. Research indicates that molybdenum oxide nanoparticles exhibit significant bactericidal effects against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Molybdenum oxide nanoparticles showed MIC values ranging from 700 to 800 mg/L against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria .

Case Studies

  • Antimicrobial Efficacy : A study examined the bactericidal efficacy of molybdenum oxide nanoparticles against 39 bacterial isolates. The results demonstrated that at concentrations above 25 mg/mL, these nanoparticles produced clear inhibition zones, indicating effective antimicrobial activity .
  • Enzymatic Studies : Research on the role of molybdenum in enzyme catalysis has shown that its presence is crucial for the activity of enzymes involved in nitrogen fixation and sulfur metabolism. For example, the synthesis of Moco is a multi-step process that if disrupted can lead to severe metabolic consequences .

Data Table: Biological Activities of this compound

Biological Activity Description Reference
Enzyme CofactorEssential for nitrate reductase and sulfite oxidase
Antimicrobial ActivityEffective against MRSA and other resistant bacteria
Nutritional RequirementTrace element necessary for human health

Q & A

Q. What are the optimal synthesis conditions for producing high-purity ammonium molybdate compounds, and how do reaction parameters influence crystallinity?

  • Ammonium molybdate synthesis typically involves dissolving molybdenum trioxide (MoO₃) in aqueous ammonia under controlled pH (~5.5–6.0). Excess ammonia is removed during evaporation to form crystalline products like ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O). Crystallinity is sensitive to temperature, pH, and ammonia concentration, with deviations leading to mixed phases (e.g., dimolybdate or paramolybdate) . Characterization via XRD (e.g., distinct peaks at 2θ = 10.5°, 21.5°) and FTIR (Mo-O-Mo stretching at ~900 cm⁻¹) ensures phase purity .

Q. How can researchers distinguish between ammonium molybdate species (e.g., heptamolybdate vs. dimolybdate) in solution or solid-state studies?

  • Differentiate species using:
  • Elemental analysis : Heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) has a Mo:N ratio of 7:6, while dimolybdate ((NH₄)₂Mo₂O₇) has 2:2 .
  • Thermogravimetric analysis (TGA) : Heptamolybdate loses ~4 H₂O molecules at 100–150°C and decomposes to MoO₃ above 170°C .
  • ¹H NMR : Ammonium protons in heptamolybdate show distinct chemical shifts (~6.8–7.2 ppm) due to coordination with Mo-O clusters .

Q. What standardized methods exist for quantifying ammonium molybdate in biological or environmental samples?

  • Colorimetric assays : Molybdate reacts with phosphate under acidic conditions to form phosphomolybdate complexes (absorbance at 820 nm). Interference from silica or arsenate requires pre-treatment with citric acid or thiosulfate .
  • Inductively coupled plasma mass spectrometry (ICP-MS) : Quantify total Mo content (LOD ~0.1 ppb) and validate via spike recovery tests .

Advanced Research Questions

Q. How does ammonium molybdate facilitate oxygen abstraction in solvent systems, and what mechanistic insights exist for its redox amphoteric behavior?

  • In tetrahydrofuran (THF), Mo⁵⁺/Mo⁶⁺ centers in ammonium molybdate abstract oxygen from solvent molecules, forming Mo-O-Mo bridges. This redox amphoterism is confirmed via cyclic voltammetry (redox peaks at +0.3 V and −0.5 V vs. Ag/AgCl) and EPR studies showing paramagnetic Mo⁵⁺ intermediates . Oxygen abstraction efficiency depends on ligand denticity and solvent polarity .

Q. What are the challenges in maintaining ammonium molybdate speciation during adsorption studies, particularly under varying pH conditions?

  • At pH < 2, MoO₄²⁻ converts to cationic MoO₂²⁺, altering adsorption kinetics on polyol resins. At pH > 7, polyoxometalate (POM) clusters (e.g., Mo₇O₂₄⁶⁻) dominate, requiring in-situ Raman spectroscopy or XANES to track speciation . Contradictions arise when comparing batch adsorption data with theoretical models due to dynamic equilibria between monomeric and polymeric species .

Q. How does ammonium molybdate act as a precursor for designing Mo-based catalysts in partial oxidation reactions (e.g., methane to methanol)?

  • Supported Mo/SiO₂ catalysts derived from ammonium molybdate show selectivity for methanol (~40%) and formaldehyde (~30%) in methane oxidation with N₂O. In-situ DRIFTS reveals methoxide (Mo-O-CH₃) intermediates, while XPS confirms Mo⁴⁺/Mo⁶⁺ redox pairs critical for O-transfer . Catalyst deactivation via coke formation is mitigated by steam co-feeding, which regenerates active sites .

Q. What structural features of ammonium molybdate enable its use in electrochromic materials, and how do defects influence performance?

  • Layered Mo-O frameworks in ammonium molybdate allow intercalation of Li⁺/H⁺ ions, enabling optical modulation (ΔT ~60% at 550 nm). Oxygen vacancies (confirmed by XPS O 1s peaks at 531 eV) enhance conductivity but reduce cyclability. Doping with W or V improves stability (500+ cycles) .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity thresholds for ammonium molybdate: How to reconcile in vitro vs. in vivo data?

  • In vitro studies (e.g., microbial assays) suggest EC₅₀ ~50 mg/L for Mo, while rodent models show NOAEL ~0.9 mg/kg/day. These differences arise from speciation-dependent bioavailability; soluble MoO₄²⁻ is more toxic than polymeric species. Researchers must specify speciation (e.g., via ICP-MS and ion chromatography) when reporting toxicity .

Q. Why do XRD patterns of "ammonium molybdate" vary across studies, and how can phase purity be assured?

  • Commercial samples often contain mixtures of heptamolybdate, dimolybdate, and MoO₃ impurities. Phase purity requires synthesis at pH 5–6 with slow crystallization. Rietveld refinement of XRD data (e.g., Rwp < 10%) and TGA-mass spectrometry (monitoring NH₃/H₂O release) are essential .

Methodological Recommendations

  • Synthesis : Use Schlenk lines for oxygen-sensitive reactions .
  • Characterization : Combine XRD, FTIR, and TGA for phase identification; use XANES/EXAFS for Mo oxidation state analysis .
  • Data Reporting : Specify exact formula (e.g., (NH₄)₆Mo₇O₂₄·4H₂O vs. (NH₄)₂MoO₄) and synthesis conditions to avoid ambiguity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ammonium molybdenum oxide

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